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Compound of Interest

Compound Name: PROTAC EZH2 Degrader-2

Cat. No.: B12385254 Get Quote

For research use only.

Introduction
This document provides a detailed protocol for the synthesis of MS8847, a potent and selective

Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer

of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2) and its aberrant activity is implicated in various cancers. MS8847 is a

hetero-bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to

EZH2, leading to its ubiquitination and subsequent degradation by the proteasome. This

degradation approach can overcome limitations of traditional enzymatic inhibitors by

eliminating both the catalytic and non-catalytic scaffolding functions of EZH2.[1][2][3]

This protocol is intended for researchers, scientists, and drug development professionals with

expertise in organic synthesis.

Data Presentation
The synthesis of MS8847 is a multi-step process. The following table summarizes the key

synthetic steps and reported yields for the intermediates and the final product.
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Step Reaction
Starting
Material

Product Yield (%)

1 Boc Deprotection Intermediate 9 Intermediate 10 98%

2 Alkylation Intermediate 10
Ester

Intermediate
51%

3 Saponification
Ester

Intermediate
Precursor 1 97%

4 Amide Coupling Precursor 1
MS8847

(Compound 8)
19-60%

Experimental Protocols
The synthesis of MS8847 can be divided into two main stages: the preparation of the key

carboxylic acid precursor 1, and its subsequent coupling with the VHL ligand-linker moiety.

Materials and Reagents
Intermediate 9 (as per previously reported procedures)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Ethyl 3-bromopropanoate (11)

Cesium carbonate (Cs₂CO₃)

N,N-Dimethylformamide (DMF)

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Water (H₂O)

Intermediate 18 (VHL ligand with a 10-methylene unit linker)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

1-Hydroxy-7-azabenzotriazole (HOAt)

N-Methylmorpholine (NMM)

Dimethyl sulfoxide (DMSO)

Standard laboratory glassware and purification equipment (rotary evaporator, flash

chromatography system, etc.)

Stage 1: Synthesis of Carboxylic Acid Precursor 1
Step 1: Synthesis of Intermediate 10 (Boc Deprotection)

Dissolve intermediate 9 in a solution of dichloromethane (DCM).

Add trifluoroacetic acid (TFA) to the solution.

Stir the reaction mixture at room temperature for 30 minutes.

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

Upon completion, remove the solvent and excess TFA under reduced pressure to yield

intermediate 10. The reported yield for this step is 98%.

Step 2: Synthesis of the Ester Intermediate (Alkylation)

To a solution of intermediate 10 in N,N-dimethylformamide (DMF), add cesium carbonate

(Cs₂CO₃) and ethyl 3-bromopropanoate (11).

Heat the reaction mixture to 80 °C and stir for 4 hours.

Monitor the reaction for the consumption of the starting material.

After the reaction is complete, perform an appropriate aqueous work-up and extract the

product with a suitable organic solvent.
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Purify the crude product by flash column chromatography to obtain the desired ester

intermediate. The reported yield is 51%.

Step 3: Synthesis of Precursor 1 (Saponification)

Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water.

Add lithium hydroxide (LiOH) to the solution.

Stir the reaction mixture at room temperature for 12 hours.

Monitor the hydrolysis of the ester by TLC or LC-MS.

Once the reaction is complete, acidify the mixture to protonate the carboxylate.

Extract the product with an organic solvent and dry over a suitable drying agent.

Remove the solvent under reduced pressure to yield the carboxylic acid precursor 1. The

reported yield for this step is 97%.

Stage 2: Synthesis of MS8847 (Compound 8)
Step 4: Amide Coupling

To a solution of the carboxylic acid precursor 1 in dimethyl sulfoxide (DMSO), add the VHL

ligand-linker intermediate 18 (containing a 10-methylene unit linker).

Add the coupling reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-

hydroxy-7-azabenzotriazole (HOAt).

Add N-methylmorpholine (NMM) as a base.

Stir the reaction mixture at room temperature for 12 hours.

Monitor the progress of the reaction by LC-MS.

Upon completion, purify the reaction mixture using an appropriate method, such as

preparative HPLC, to isolate the final product, MS8847 (Compound 8). The reported yield for

this type of coupling reaction ranges from 19-60%.
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Visualizations
Mechanism of Action of MS8847
The following diagram illustrates the proposed mechanism of action for MS8847 in inducing the

degradation of EZH2.
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Caption: Mechanism of MS8847-induced EZH2 degradation.

Synthetic Workflow for MS8847
The following diagram outlines the key steps in the chemical synthesis of MS8847.
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Caption: Synthetic scheme for the PROTAC EZH2 degrader MS8847.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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